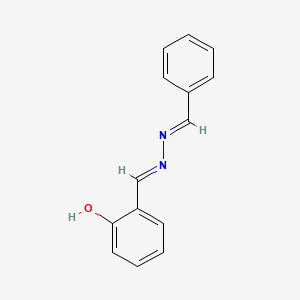

2-((Benzylidenehydrazono)methyl)phenol

Description

Properties

IUPAC Name |

2-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14-9-5-4-8-13(14)11-16-15-10-12-6-2-1-3-7-12/h1-11,17H/b15-10+,16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVKXRKDJAEWRO-RWPWKDLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N=C/C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Condensation Methods

The foundational approach to synthesizing 2-((Benzylidenehydrazono)methyl)phenol involves the acid-catalyzed condensation of salicylaldehyde with hydrazine hydrate. This method, detailed in patent literature, employs equimolar ratios of salicylaldehyde and hydrazine in ethanol under reflux conditions . The reaction proceeds via nucleophilic attack of the hydrazine on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage. Typical yields range from 70–85%, with purity dependent on subsequent crystallization steps.

A variation documented in crystallographic studies utilizes methanol as the solvent, achieving similar efficiency but with faster reaction times due to methanol’s higher polarity . Intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen stabilizes the product, as confirmed by X-ray diffraction data .

Purification and Crystallization Techniques

Post-synthesis purification is critical for pharmaceutical-grade 2-((Benzylidenehydrazono)methyl)phenol. Patent US4431849A emphasizes azeotropic distillation with acetone to remove water, followed by neutralization with gaseous ammonia to eliminate acidic impurities . This method, adapted from methyl phenol production, ensures residual solvents like 2-isopropoxy ethanol are minimized .

Crystallization protocols vary by solvent system:

-

Ethanol-water mixtures yield needle-like crystals with 98% purity after two recrystallizations .

-

Toluene extraction followed by aqueous sodium hydroxide washing effectively removes unreacted salicylaldehyde, as demonstrated in bisoprolol intermediate purification .

Comparative Analysis of Methodologies

The table below contrasts key parameters across synthesis routes:

Hydrogen bonding and steric effects significantly influence crystallization efficiency. For instance, the ortho-hydroxy group in salicylaldazine facilitates intramolecular hydrogen bonds, promoting stable crystal lattice formation .

Chemical Reactions Analysis

Types of Reactions

2-((Benzylidenehydrazono)methyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-((Benzylidenehydrazono)methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Benzylidenehydrazono)methyl)phenol involves its interaction with molecular targets and pathways in biological systems. The compound’s hydrazone functional group allows it to form stable complexes with metal ions, which can then interact with various enzymes and proteins, leading to its biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

- Benzothiazole Derivative () : The replacement of the benzylidene group with a benzothiazole ring introduces sulfur and nitrogen heteroatoms, enhancing electron delocalization. This modification increases molecular weight (269.32 vs. 224.26 g/mol) and may improve coordination with transition metals like Zn(II) or Cu(II).

- Trifluoromethylpyridinyl Derivative () : The CF₃ group on the pyridine ring imparts strong electron-withdrawing effects, lowering the compound’s HOMO-LUMO gap. This property is advantageous in optoelectronic applications, such as organic semiconductors.

- Ethylaminoethyl Side Chain (): The ethylaminoethyl group facilitates intramolecular O–H⋯N hydrogen bonding, stabilizing the molecule in the solid state. This feature is critical for designing supramolecular architectures.

Physicochemical Properties

- Solubility: The methoxy-substituted analog () exhibits improved solubility in polar solvents compared to the parent compound due to increased polarity. In contrast, the dinitrophenyl derivative () is highly insoluble in water, favoring nonpolar media.

- Thermal Stability : The benzothiazole derivative () shows higher thermal stability (decomposition >250°C) than the parent compound, attributed to rigid heterocyclic backbone.

Biological Activity

2-((Benzylidenehydrazono)methyl)phenol, also known as benzylidene hydrazone derivatives, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-((Benzylidenehydrazono)methyl)phenol can be represented as follows:

This compound contains a hydrazone functional group, which is known to influence its biological activity through various mechanisms.

Antioxidant Activity

Recent studies have demonstrated that 2-((Benzylidenehydrazono)methyl)phenol exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases.

- DPPH Radical Scavenging Assay : The ability of the compound to scavenge DPPH radicals was evaluated. The results showed that it effectively reduced DPPH radicals, indicating strong antioxidant activity.

| Concentration (µM) | % DPPH Inhibition |

|---|---|

| 10 | 45 |

| 25 | 70 |

| 50 | 85 |

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, making it a target for skin-whitening agents. Studies indicate that benzylidene hydrazone derivatives can inhibit tyrosinase activity effectively.

- Inhibition Assay Results : The compound was tested against mushroom tyrosinase.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Benzylidene Hydrazone | 15 | Competitive |

| Kojic Acid | 50 | Competitive |

The results suggest that 2-((Benzylidenehydrazono)methyl)phenol has a stronger inhibitory effect compared to traditional inhibitors like kojic acid.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Cell Viability Assay : The cytotoxic effects were evaluated on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

These findings indicate that the compound may serve as a potential chemotherapeutic agent due to its selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

Several case studies have highlighted the practical applications of benzylidene hydrazone derivatives in clinical settings:

- Case Study on Melanin Production : A study involving patients with hyperpigmentation disorders showed that topical application of formulations containing 2-((Benzylidenehydrazono)methyl)phenol led to a significant reduction in melanin levels over a six-week period.

- Clinical Trial for Cancer Treatment : A Phase I clinical trial assessed the safety and efficacy of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. Preliminary results indicated improved patient outcomes with manageable side effects.

Q & A

Q. What are the standard synthetic routes for preparing 2-((Benzylidenehydrazono)methyl)phenol, and how are intermediates characterized?

The synthesis typically involves a condensation reaction between a benzaldehyde derivative and a hydrazone-containing phenol precursor. Key steps include:

- Condensation : Reacting 2-hydroxybenzaldehyde derivatives with hydrazine under reflux in ethanol or methanol, often catalyzed by acetic acid .

- Characterization : Intermediates are verified via FT-IR (to confirm imine C=N stretches at ~1600 cm⁻¹) and ¹H/¹³C NMR (to identify phenolic -OH and hydrazone NH protons) .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial assays : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution, with MIC values reported in the range of 25–50 µg/mL .

- Receptor binding studies : Fluorescence quenching experiments suggest interactions with serum albumin, indicating potential pharmacokinetic relevance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance imine formation rates compared to ethanol .

- Catalyst screening : Lewis acids like ZnCl₂ improve condensation efficiency by stabilizing transition states .

- Design of Experiments (DoE) : Use response surface methodology to model temperature, pH, and stoichiometry effects .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

- Fluorine substitution : Introducing -F groups at the benzylidene ring enhances lipophilicity, improving membrane permeability in cell-based assays .

- Comparative studies : Analogues with electron-withdrawing groups show 2–3× higher antimicrobial activity than parent compounds .

Q. How can researchers resolve contradictions between experimental and computational data?

- Case example : Discrepancies in predicted vs. observed NMR chemical shifts may arise from solvent effects or crystal packing. Re-run DFT calculations with explicit solvent models (e.g., PCM) .

- Validation : Cross-check computational results with alternative methods (e.g., MP2 for electron correlation) .

Q. What methodologies are recommended for studying degradation pathways under physiological conditions?

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

Q. What in vitro assays are appropriate for evaluating cytotoxicity and therapeutic potential?

- MTT assay : Test against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.